4-(Naphthalene-2-carbonyl)piperazin-2-one
CAS No.:
Cat. No.: VC12965195
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O2 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 4-(naphthalene-2-carbonyl)piperazin-2-one |
| Standard InChI | InChI=1S/C15H14N2O2/c18-14-10-17(8-7-16-14)15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,18) |
| Standard InChI Key | QBAQEBHKZVQUGZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-(naphthalene-2-carbonyl)piperazin-2-one, reflects its core structure: a six-membered piperazin-2-one ring (a cyclic diamide) linked via a carbonyl group to the second position of a naphthalene system. Key structural features include:
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Piperazin-2-one ring: Provides a rigid scaffold with hydrogen-bonding capabilities due to the amide group.
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Naphthalene moiety: Enhances lipophilicity and π-π stacking interactions, critical for membrane permeability and target binding.
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Carbonyl bridge: Facilitates conjugation between the aromatic and heterocyclic systems, influencing electronic distribution and reactivity .
Physicochemical parameters derived from analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylacetamide) and limited aqueous solubility, a common trait among naphthalene derivatives. Computational models predict a logP value of ~2.8, indicating balanced lipophilicity for blood-brain barrier penetration .
Synthetic Methodologies
General Synthesis of Naphthalene-Piperazine Hybrids
While no explicit synthesis of 4-(naphthalene-2-carbonyl)piperazin-2-one is documented, analogous compounds are typically prepared via Friedel-Crafts acylation or nucleophilic substitution. For example, Krishna Kumar et al. (2016) synthesized naphthalene-based piperazines through a four-step protocol :
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Friedel-Crafts acylation: Naphthalene reacts with benzoyl chloride in the presence of to form naphthalen-1-yl(phenyl)methanone.
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Epoxidation: The ketone is converted to an oxirane intermediate using peracetic acid.
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Ring-opening with piperazines: The epoxide reacts with substituted piperazines in 2-propanol under reflux, yielding propan-2-ol derivatives.
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Purification: Chromatographic techniques (e.g., silica gel, ethyl acetate/hexane gradients) isolate the final product .
Adapting this method, 4-(naphthalene-2-carbonyl)piperazin-2-one could be synthesized by substituting benzoyl chloride with naphthalene-2-carbonyl chloride and employing piperazin-2-one as the nucleophile.
Key Challenges
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Regioselectivity: Ensuring acylation occurs at the naphthalene’s 2-position requires careful control of reaction conditions (e.g., solvent, temperature).
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Stability of piperazin-2-one: The cyclic amide is prone to hydrolysis under acidic or basic conditions, necessitating mild reaction environments.
Biological Activity and Mechanism
Antimicrobial Properties
Naphthalene-piperazine hybrids exhibit broad-spectrum antimicrobial activity. In a study by Krishna Kumar et al. (2016), derivatives with structural similarities to 4-(naphthalene-2-carbonyl)piperazin-2-one showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli . The naphthalene moiety likely disrupts bacterial membrane integrity via hydrophobic interactions, while the piperazin-2-one core may inhibit enzymes like DNA gyrase or penicillin-binding proteins .
Neurological Applications
Structurally related compounds, such as 1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), act as NMDA receptor antagonists with subunit selectivity (NR2C/NR2D) . Although 4-(naphthalene-2-carbonyl)piperazin-2-one lacks the dicarboxylic acid groups of PPDA, its naphthalene system could similarly modulate glutamate receptor interactions, warranting further electrophysiological studies .
Comparative Analysis with Structural Analogs
Key Insights:
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The thiophene spacer in analogs enhances planar rigidity, improving tubulin-binding affinity.
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Dimethyl substitutions (e.g., 3,3-dimethyl) may alter metabolic stability but require empirical validation.
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Dicarboxylic acid groups (as in PPDA) are critical for NMDA receptor affinity but introduce solubility challenges .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce purification steps and improve yields.
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Target Identification: Use computational docking to predict interactions with kinases, GPCRs, or ion channels.
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Pharmacokinetic Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.
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Structural Hybridization: Incorporate functional groups (e.g., sulfonamides, fluorinated moieties) to enhance target selectivity .
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